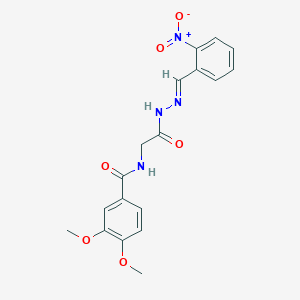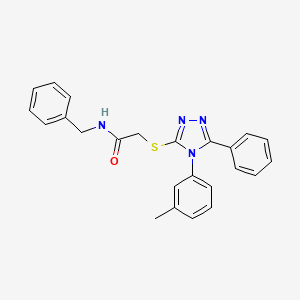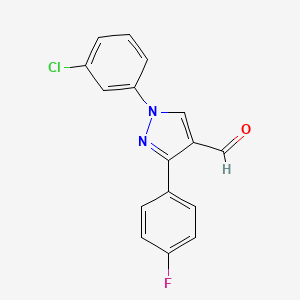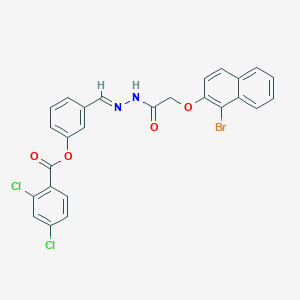![molecular formula C28H29N3OS B12014644 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12014644.png)
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C22H24N4S1O1 .
- The compound’s structure combines an aromatic triazole ring with bulky substituents, making it interesting for various applications.
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole: belongs to the class of , which are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
- Synthetic Routes :
- Several synthetic routes exist, but one common method involves cyclization of appropriate precursors.
- For example, starting from 4-methoxybenzaldehyde , 4-tert-butylbenzaldehyde , and thiourea , the triazole ring forms via a condensation reaction.
- The 2E configuration of the double bond in the side chain is crucial for its biological activity.
- Reaction Conditions :
- Cyclization typically occurs under acidic conditions.
- Solvents like ethanol , methanol , or acetonitrile are commonly used.
- Industrial Production :
- Industrial-scale production details are proprietary, but academic research provides insights into laboratory-scale synthesis.
Analyse Chemischer Reaktionen
- Reactivity :
- Oxidation : The compound can undergo oxidation reactions, leading to various oxidation states of sulfur and nitrogen.
- Reduction : Reduction of the triazole ring or the side chain is possible.
- Substitution : Substituents on the phenyl rings can be modified via substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
- Reduction : Hydrazine , sodium borohydride (NaBH4) , or palladium on carbon (Pd/C) .
- Substitution : Halogenating agents (e.g., bromine , chlorine ).
- Major Products :
- Oxidation may yield sulfoxides or sulfones.
- Reduction can lead to the corresponding amines.
- Substitution modifies the phenyl rings.
Wissenschaftliche Forschungsanwendungen
- Chemistry :
- Used as a building block in the synthesis of other compounds.
- Investigated for its coordination chemistry with metal ions.
- Biology and Medicine :
- Potential as an antifungal or antibacterial agent.
- Studied for its anticancer properties.
- Interaction with biological receptors explored.
- Industry :
- Limited industrial applications due to its specialized structure.
- May find use in materials science or catalysis.
Wirkmechanismus
- Targets and Pathways :
- Binds to specific receptors or enzymes.
- Modulates cellular processes related to cell growth, apoptosis, or inflammation.
- Further research needed to elucidate precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 1,2,4-Triazoles : Other triazoles with different substituents.
- Azoles : Includes imidazoles and pyrazoles.
- Phenylthiazoles : Related heterocycles.
- Uniqueness :
- The combination of bulky phenyl groups and the sulfur-containing side chain sets it apart.
- Its specific biological activities distinguish it from structurally similar compounds.
Eigenschaften
Molekularformel |
C28H29N3OS |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C28H29N3OS/c1-28(2,3)23-14-12-22(13-15-23)26-29-30-27(31(26)24-16-18-25(32-4)19-17-24)33-20-8-11-21-9-6-5-7-10-21/h5-19H,20H2,1-4H3/b11-8+ |
InChI-Schlüssel |
LXZNXCMCZHLHFQ-DHZHZOJOSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SC/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)
![5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12014599.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014605.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12014620.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12014639.png)
